molecular formula C12H18N2O4 B2573046 1-(3-tert-butoxy-1-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid CAS No. 1856046-88-2

1-(3-tert-butoxy-1-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2573046
CAS No.: 1856046-88-2
M. Wt: 254.286
InChI Key: QDSUGMQQYKUJRR-UHFFFAOYSA-N
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Description

1-(3-tert-butoxy-1-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, and a carboxylic acid functional group, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-tert-butoxy-1-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the tert-butoxy and carboxylic acid groups. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as crystallization or chromatography to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-tert-butoxy-1-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

1-(3-tert-butoxy-1-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound may be used in the development of new pharmaceuticals, particularly as a scaffold for drug design.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-tert-butoxy-1-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

  • 1-(3-tert-butoxy-1-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid
  • 1-(3-tert-butoxy-1-methyl-3-oxopropyl)-1H-pyrazole-5-carboxylic acid

Comparison: Compared to similar compounds, 1-(3-tert-butoxy-1-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid may offer unique properties such as enhanced stability, specific reactivity, or improved biological activity. Its unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[4-[(2-methylpropan-2-yl)oxy]-4-oxobutan-2-yl]pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-8(5-10(15)18-12(2,3)4)14-7-9(6-13-14)11(16)17/h6-8H,5H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSUGMQQYKUJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC(C)(C)C)N1C=C(C=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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